(S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol
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Overview
Description
(S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol typically involves multiple steps, including the formation of the indene ring system, introduction of the tert-butyldimethylsilyl (TBS) protecting group, and stereoselective reduction to introduce the hydroxyl group. Common reagents used in these steps include organometallic reagents, protecting group reagents, and reducing agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Further reduction of the hydroxyl group to an alkane.
Substitution: Replacement of the TBS protecting group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and substitution reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alkane.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral compounds and asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their effects on various biological pathways and as potential therapeutic agents.
Industry
In industry, this compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol depends on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and modulating biological pathways. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other silyl-protected alcohols and chiral indene derivatives. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
Conclusion
(S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol is a compound of significant interest in various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and mechanisms of action.
Properties
IUPAC Name |
(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQHDWFYMRCJG-ULQWZQFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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